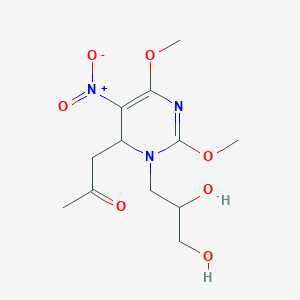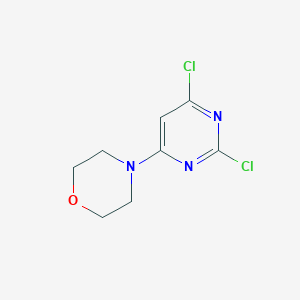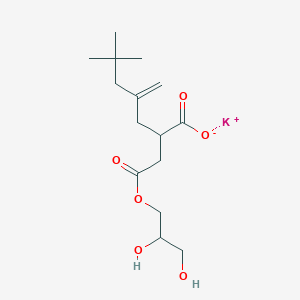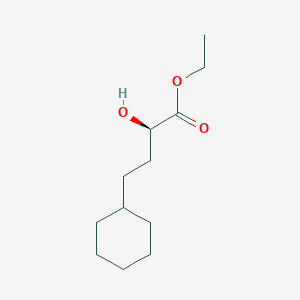
1-(3-(2,3-Dihydroxypropyl)-3,4-dihydro-2,6-dimethoxy-5-nitro-4-pyrimidinyl)-2-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Azodicarbonyl)dipiperidine is a chemical compound with the molecular formula C12H20N4O2. It is known for its role as a reagent in various organic synthesis reactions, particularly in the Mitsunobu reaction. This compound is characterized by its azodicarbonyl functional group, which is responsible for its reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-(Azodicarbonyl)dipiperidine can be synthesized through the reaction of piperidine with azodicarbonyl compounds under controlled conditions. The reaction typically involves the use of a base to facilitate the formation of the azodicarbonyl group.
Industrial Production Methods: Industrial production of 1,1’-(Azodicarbonyl)dipiperidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
化学反応の分析
Types of Reactions: 1,1’-(Azodicarbonyl)dipiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the azodicarbonyl group into other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
1,1’-(Azodicarbonyl)dipiperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Mitsunobu reaction, which is employed to form carbon-nitrogen bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1,1’-(Azodicarbonyl)dipiperidine involves its azodicarbonyl functional group, which can participate in various chemical reactions. The compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
1,1’-(Azodicarbonyl)dipiperidine can be compared with other similar compounds, such as:
Azodicarboxylic acid diethyl ester: This compound also contains an azodicarbonyl group and is used in similar reactions.
Azodicarboxylic acid dimethyl ester: Another similar compound with comparable reactivity and applications.
Uniqueness: 1,1’-(Azodicarbonyl)dipiperidine is unique due to its specific structure and reactivity, which make it particularly useful in the Mitsunobu reaction and other organic synthesis processes.
特性
CAS番号 |
156360-67-7 |
|---|---|
分子式 |
C12H19N3O7 |
分子量 |
317.3 g/mol |
IUPAC名 |
1-[3-(2,3-dihydroxypropyl)-2,6-dimethoxy-5-nitro-4H-pyrimidin-4-yl]propan-2-one |
InChI |
InChI=1S/C12H19N3O7/c1-7(17)4-9-10(15(19)20)11(21-2)13-12(22-3)14(9)5-8(18)6-16/h8-9,16,18H,4-6H2,1-3H3 |
InChIキー |
JGVSGBOWZVYKJV-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1C(=C(N=C(N1CC(CO)O)OC)OC)[N+](=O)[O-] |
正規SMILES |
CC(=O)CC1C(=C(N=C(N1CC(CO)O)OC)OC)[N+](=O)[O-] |
同義語 |
4-acetylmethyl-3,4-dihydro-3-(2,3-dihydroxypropyl)-2,6-dimethoxy-5-nitropyrimidine ADDDP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)


![2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B117414.png)



![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)
